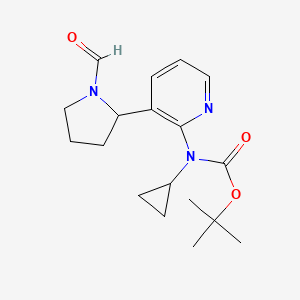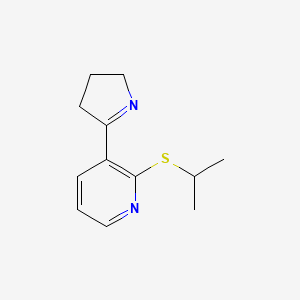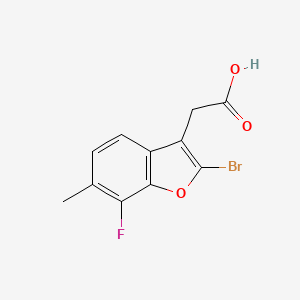
3-((4-Methyl-2-nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-甲基-2-硝基苯基)硫)-5-(三氟甲基)-4H-1,2,4-三唑是一种复杂的 有机化合物,属于三唑类。三唑类是包含三个氮原子的五元杂环化合物。该特定化合物以其具有三氟甲基、硝基苯基和硫醚键的特征,使其在各种化学应用中成为独特而通用的分子。
准备方法
合成路线和反应条件
3-((4-甲基-2-硝基苯基)硫)-5-(三氟甲基)-4H-1,2,4-三唑的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和适当羰基化合物的环化反应合成。
三氟甲基的引入: 此步骤通常涉及使用三氟甲基化试剂,例如三氟甲基碘或三氟甲基磺酸盐。
硝基苯基的连接: 硝基苯基可以通过亲核芳香取代反应引入。
硫醚键的形成: 此步骤涉及硫醇与适当的卤代前体反应以形成硫醚键。
工业生产方法
该化合物的工业生产可能涉及优化的反应条件以确保高产率和纯度。这包括使用催化剂、控制温度和特定溶剂以有效地促进反应。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在硫原子上,导致形成亚砜或砜。
还原: 硝基可以用还原剂(如氢气在催化剂的存在下)还原为氨基。
取代: 该化合物可以参与亲核取代反应,特别是在芳环上。
常用试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸 (m-CPBA) 可用作氧化剂。
还原: 催化加氢或使用还原剂如氯化亚锡。
取代: 胺或硫醇等亲核试剂可在碱性条件下使用。
主要产品
氧化: 亚砜和砜。
还原: 氨基衍生物。
取代: 根据所用亲核试剂的不同,各种取代的三唑。
科学研究应用
3-((4-甲基-2-硝基苯基)硫)-5-(三氟甲基)-4H-1,2,4-三唑在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或生物化学测定中的配体的潜力。
医学: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发具有特定性能的新材料,如聚合物或涂层。
作用机理
3-((4-甲基-2-硝基苯基)硫)-5-(三氟甲基)-4H-1,2,4-三唑的作用机理涉及其与特定分子靶标的相互作用。该化合物可以结合酶或受体,抑制其活性或改变其功能。三氟甲基增强了化合物的亲脂性,使其能够更有效地与蛋白质中的疏水口袋相互作用。硝基苯基可以参与 π-π 相互作用,进一步稳定结合。
作用机制
The mechanism of action of 3-((4-Methyl-2-nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitrophenyl group can participate in π-π interactions, further stabilizing the binding.
相似化合物的比较
类似化合物
4-((4-甲基-2-硝基苯基)硫)-5-(三氟甲基)-1,2,3-三唑: 结构相似,但三唑环不同。
3-((4-甲基-2-硝基苯基)硫)-4H-1,2,4-三唑: 缺少三氟甲基。
独特性
3-((4-甲基-2-硝基苯基)硫)-5-(三氟甲基)-4H-1,2,4-三唑中三氟甲基的存在使其与其他类似化合物相比具有独特性。该基团增强了化合物的稳定性、亲脂性和整体反应性,使其成为各种应用中的宝贵分子。
属性
分子式 |
C10H7F3N4O2S |
|---|---|
分子量 |
304.25 g/mol |
IUPAC 名称 |
3-(4-methyl-2-nitrophenyl)sulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H7F3N4O2S/c1-5-2-3-7(6(4-5)17(18)19)20-9-14-8(15-16-9)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
InChI 键 |
MWCOSWULFMSWHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)SC2=NNC(=N2)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11803846.png)


![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)


![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)





![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)

